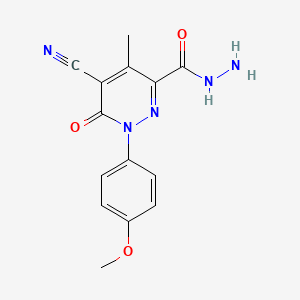![molecular formula C15H13ClN4O2 B11079966 2-Amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11079966.png)
2-Amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has a complex structure, containing both bicyclic and azabicyclic rings. Its IUPAC name is 2-Amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile .
- The molecular formula is C₁₇H₁₇ClN₄O₂ , with a molecular weight of approximately 344.8 g/mol .
- It belongs to the class of bicyclic compounds and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the cyclization of suitable precursors to form the bicyclic ring system.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but they typically involve cyclization reactions, nitrile formation, and substitution reactions.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for further investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts with strong acids or bases to modify the amino group or undergoes nucleophilic substitution reactions.
Major Products: The products formed depend on the specific reaction conditions. Detailed studies are needed to identify all possible products.
Scientific Research Applications
Biology and Medicine: Investigations focus on its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.
Industry: Although not widely used in industry, its unique structure may inspire the development of novel materials or pharmaceuticals.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes due to its structural features.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic or azabicyclic compounds with aromatic substituents may share some features.
Uniqueness: Its combination of a chlorophenyl group, dimethoxy moieties, and bicyclic ring system sets it apart from related compounds .
Properties
Molecular Formula |
C15H13ClN4O2 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H13ClN4O2/c1-21-15(22-2)14(8-18)11(9-3-5-10(16)6-4-9)13(14,7-17)12(19)20-15/h3-6,11H,1-2H3,(H2,19,20) |
InChI Key |
CPZDYVHLGPNKQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C(C2(C(=N1)N)C#N)C3=CC=C(C=C3)Cl)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B11079886.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079895.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11079896.png)
![5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079897.png)
![2-{[(4-Chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11079905.png)
![4-(2,4-dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11079908.png)
![8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11079910.png)
![3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11079913.png)

![2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate](/img/structure/B11079929.png)
![2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11079930.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079933.png)
![N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide](/img/structure/B11079938.png)
![1-(4-bromophenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11079957.png)
